Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate is a chemical compound with the molecular formula C8H8F2NNaO3. It is known for its unique structure, which includes a pyridine ring substituted with a difluoromethoxy group and an acetate group.
Preparation Methods
The synthesis of Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethoxy)pyridine, which is then reacted with chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding acid and sodium hydroxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The difluoromethoxy group and the pyridine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate can be compared with other similar compounds, such as:
Sodium 2-[5-(methoxy)pyridin-2-yl]acetate: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
Sodium 2-[5-(trifluoromethoxy)pyridin-2-yl]acetate: The presence of a trifluoromethoxy group can significantly alter the compound’s reactivity and interactions with molecular targets.
Sodium 2-[5-(chloromethoxy)pyridin-2-yl]acetate: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;2-[5-(difluoromethoxy)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-5(11-4-6)3-7(12)13;/h1-2,4,8H,3H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGWOANORUEONP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.